molecular formula C29H37N5O8 B570424 5,6-Dehydro-Tigecycline CAS No. 1633815-62-9

5,6-Dehydro-Tigecycline

Cat. No. B570424
CAS RN: 1633815-62-9
M. Wt: 583.642
InChI Key: HCBMYLFDSCQUMM-MSBURMCDSA-N
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Description

5,6-Dehydro-Tigecycline is an impurity in the synthesis of Tigecycline . Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens .


Molecular Structure Analysis

The molecular formula of 5,6-Dehydro-Tigecycline is C29H37N5O8 . Its molecular weight is 583.63 g/mol .


Physical And Chemical Properties Analysis

5,6-Dehydro-Tigecycline has a molecular weight of 583.63 g/mol . Its predicted boiling point is 925.9±65.0 °C and its predicted density is 1.47±0.1 g/cm3 .

Scientific Research Applications

Enhanced Antibacterial Activity

Research indicates that glycylcyclines like 5,6-Dehydro-Tigecycline exhibit potent antibacterial activity against a broad spectrum of pathogens, including those resistant to traditional tetracyclines. This is achieved through modifications that circumvent common resistance mechanisms such as efflux pumps and ribosomal protection, making it effective against MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae among other resistant organisms (Zhanel et al., 2004).

Clinical Applications and Considerations

Although primarily developed for treating complicated skin and soft tissue infections (cSSTIs) and complicated intra-abdominal infections (cIAIs), tigecycline and its derivatives have shown promise in addressing infections caused by multidrug-resistant (MDR) pathogens. Clinical trials and studies emphasize its efficacy and tolerability, highlighting its role in modern antimicrobial therapy against challenging infections (Nathwani, 2005).

Mechanisms and Resistance

The addition of a glycylcycline moiety to tigecycline's structure enhances its ability to evade tetracycline resistance mechanisms, expanding its activity spectrum. Despite its broad efficacy, monitoring for tigecycline resistance development and understanding its pharmacokinetics and pharmacodynamics remains crucial for optimizing its use in clinical settings (Yaghoubi et al., 2021).

Combination Therapies

Investigations into the use of tigecycline in combination with other antimicrobials have demonstrated varying degrees of synergy, particularly against difficult-to-treat infections. These combinations may enhance efficacy against resistant organisms and expand the therapeutic options for managing severe infections (Entenza & Moreillon, 2009).

Mechanism of Action

The mechanism of action of Tigecycline, the parent compound, involves inhibiting protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains .

Safety and Hazards

Tigecycline, the parent compound, may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

Future Directions

Tigecycline has shown antibacterial activity and clinical effectiveness against multidrug-resistant Gram-positive and Gram-negative pathogens . New evidence also suggests the effectiveness of Tigecycline for the treatment of severe Clostridioides difficile infections . Future research may explore the potential use of Tigecycline in the treatment of other infections caused by multidrug-resistant pathogens .

properties

IUPAC Name

(4S,4aS,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h8,10,14,21,31,36-37,40,42H,9,11H2,1-7H3,(H2,30,41)(H,32,35)/t14-,21-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBMYLFDSCQUMM-MSBURMCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C=C3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(=O)NC1=CC(=C2C=C3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dehydro-Tigecycline

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